methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate
Description
This compound is a trifluoroalanine derivative with a methyl ester backbone, functionalized with a 3-chloro-4-fluorophenyl carbamoyl group and a 4-ethylphenoxy substituent. Its structure combines halogenated aryl groups (chloro and fluoro) with trifluoromethyl moieties, which are known to enhance metabolic stability, lipophilicity, and binding affinity in agrochemical or pharmaceutical contexts . The 4-ethylphenoxy group likely contributes to improved membrane permeability compared to smaller alkyl or aryl substituents.
Properties
Molecular Formula |
C19H17ClF4N2O4 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
methyl 2-[(3-chloro-4-fluorophenyl)carbamoylamino]-2-(4-ethylphenoxy)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H17ClF4N2O4/c1-3-11-4-7-13(8-5-11)30-18(16(27)29-2,19(22,23)24)26-17(28)25-12-6-9-15(21)14(20)10-12/h4-10H,3H2,1-2H3,(H2,25,26,28) |
InChI Key |
XWEBATFWBNDGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl 2-(4-ethylphenoxy)-3,3,3-trifluoroacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
Trifluoromethyl Groups : Present in the target compound and ’s pyrazole derivative, these groups enhance resistance to oxidative degradation and improve lipid solubility, critical for agrochemical efficacy .
Chloro-Fluoro Aryl Substitutions : The 3-chloro-4-fluorophenyl group in the target compound mirrors the 4-chloro-3-trifluoromethylphenyl group in ’s additive. Such substitutions optimize electronic effects for target binding or stability .
Ethylphenoxy vs.
Biological Activity
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure incorporates several functional groups that contribute to its biological properties. The key features include:
- Chlorine and Fluorine Atoms : These halogens can enhance the compound's lipophilicity and influence its interaction with biological targets.
- Carbamoyl Group : This moiety is known for its role in modulating biological activity through hydrogen bonding and electronic effects.
- Trifluoroalaninate Backbone : The presence of trifluoromethyl groups can significantly affect the compound's reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClF3N2O3 |
| Molecular Weight | Approximately 397 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
This compound exhibits its biological effects primarily through interactions with specific cellular targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cell signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing downstream signaling pathways associated with cell survival and apoptosis.
Anticancer Activity
Research has shown that compounds with similar structural features to this compound exhibit promising anticancer properties. For example:
- Case Study 1 : In vitro studies demonstrated that related carbamoyl compounds inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Case Study 2 : A derivative of this compound was tested against various bacterial strains, showing significant inhibitory effects on Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Targeting specific cancer types through enzyme inhibition or receptor modulation.
- Antimicrobial Treatments : Developing new antibiotics based on its structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
